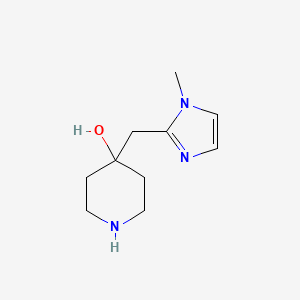
1-(2,4-Dichloro-benzyl)-cyclopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-benzyl)-cyclopropylamine is a chemical compound characterized by the presence of a cyclopropylamine group attached to a 2,4-dichlorobenzyl moiety
准备方法
The synthesis of 1-(2,4-Dichloro-benzyl)-cyclopropylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve high-quality products.
化学反应分析
1-(2,4-Dichloro-benzyl)-cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound.
科学研究应用
1-(2,4-Dichloro-benzyl)-cyclopropylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of infections and other diseases. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用机制
The mechanism of action of 1-(2,4-Dichloro-benzyl)-cyclopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
1-(2,4-Dichloro-benzyl)-cyclopropylamine can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and use in throat lozenges.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of various dichlorobenzyl derivatives.
Cyclopropylamine: A simple amine used in the synthesis of more complex cyclopropyl-containing compounds.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC 名称 |
1-[(2,4-dichlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI 键 |
UKIIJUQPOJTQQW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)

![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)






